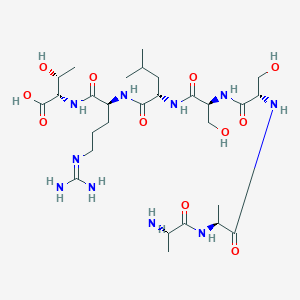![molecular formula C8H8N4O B15174406 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide is a heterocyclic compound with the molecular formula C8H8N4O It is a derivative of pyridine and pyrrole, featuring a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as Janus kinase 3 (JAK3) by binding to the active site and blocking substrate access. This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases like cancer and autoimmune disorders .
Comparación Con Compuestos Similares
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Comparison: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and biological activity compared to its analogs. For example, while 1H-pyrrolo[2,3-b]pyridine-5-carboxamide is primarily studied for its role as an immunomodulator, the carbohydrazide derivative is explored for its broader range of chemical transformations and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-3-5-1-2-10-7(5)11-4-6/h1-4H,9H2,(H,10,11)(H,12,13) |
Clave InChI |
FUBQFYUKROMDDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=C(C=C21)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)



![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)

![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)

